3-Acetamido-3-(p-tolyl)propanoic acid

Description

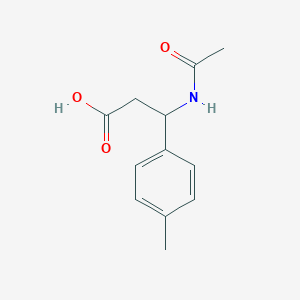

Structure

3D Structure

Properties

IUPAC Name |

3-acetamido-3-(4-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8-3-5-10(6-4-8)11(7-12(15)16)13-9(2)14/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHBKBNENRJYDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585348 |

Source

|

| Record name | 3-Acetamido-3-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886363-72-0 |

Source

|

| Record name | 3-Acetamido-3-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and properties of 3-Acetamido-3-(p-tolyl)propanoic acid

Technical Whitepaper: Synthesis, Characterization, and Biocatalytic Resolution of 3-Acetamido-3-(p-tolyl)propanoic Acid

Executive Summary & Significance

This compound is a functionalized

The p-tolyl variant is particularly relevant in drug discovery for modulating the lipophilicity (LogP) of peptidomimetics, influencing blood-brain barrier (BBB) permeability and hydrophobic pocket binding in enzyme inhibitors.

This guide details a robust, scalable two-step chemical synthesis, a biocatalytic method for chiral resolution, and the physicochemical profile required for analytical validation.

Chemical Synthesis: The Modified Rodionov Route

While various routes exist (e.g., Arndt-Eistert homologation), the Rodionov reaction remains the most atom-economical and scalable method for generating the

Retrosynthetic Analysis

The target molecule is assembled via a condensation-decarboxylation sequence followed by N-acylation.

-

Precursor A: p-Tolualdehyde (4-Methylbenzaldehyde)

-

Precursor B: Malonic Acid

-

Reagent: Acetic Anhydride (for the final N-acetylation)

Step-by-Step Protocol

Step 1: Synthesis of 3-Amino-3-(p-tolyl)propanoic acid (The Rodionov Condensation)

-

Reagents: p-Tolualdehyde (1.0 eq), Malonic acid (1.0 eq), Ammonium acetate (2.0 eq).

-

Solvent: Ethanol (95%).

-

Procedure:

-

Dissolve p-tolualdehyde and malonic acid in ethanol.

-

Add ammonium acetate.[1][2][3] The excess ammonium acetate acts as both the nitrogen source and the buffer to facilitate the Knoevenagel-type condensation.

-

Reflux the mixture for 6–8 hours. The reaction proceeds via an imine intermediate, followed by malonic acid addition and spontaneous decarboxylation.

-

Workup: Cool the solution. The

-amino acid often precipitates as a zwitterion. If not, reduce volume in vacuo and add diethyl ether to induce precipitation. -

Purification: Recrystallize from aqueous ethanol to remove unreacted aldehyde and polymeric byproducts.

-

Step 2: N-Acetylation to this compound

-

Reagents: Crude

-amino acid (from Step 1), Acetic Anhydride (1.2 eq), Sodium Hydroxide (2M). -

Conditions: Schotten-Baumann (0°C to RT).

-

Procedure:

-

Dissolve the 3-amino-3-(p-tolyl)propanoic acid in 2M NaOH (chilled to 0°C).

-

Add acetic anhydride dropwise over 30 minutes, maintaining pH > 9 with additional NaOH if necessary.

-

Allow to warm to room temperature and stir for 2 hours.

-

Isolation: Acidify carefully with HCl to pH 2.0. The N-acetylated product will precipitate or form an oil that crystallizes upon standing/trituration.

-

Yield: Typical overall yield (2 steps) is 55–65%.

-

Reaction Workflow Visualization

Caption: Two-step synthesis via Rodionov condensation and Schotten-Baumann acetylation.

Biocatalytic Resolution (Chiral Separation)

The chemical synthesis yields a racemate (

Method of Choice: Enzymatic Hydrolysis via Aminoacylase I. While Penicillin G Acylase is famous for phenylacetyl derivatives, Aminoacylase I (from Aspergillus or Porcine Kidney) is the industry standard for resolving N-acetyl amino acids.

The Kinetic Resolution Protocol

-

Substrate Preparation: Dissolve racemic this compound in water; adjust pH to 7.5–8.0 using LiOH or NH

OH. -

Enzyme Addition: Add Aminoacylase I (immobilized or free).

-

Reaction: Incubate at 37°C. The enzyme selectively hydrolyzes the L-enantiomer (or S-

-amino acid equivalent depending on priority rules) back to the free amino acid. -

The "Distal" Effect: The N-acetyl group is preserved on the D-enantiomer .

-

Separation:

-

Acidify the mixture.[4]

-

Extract with Ethyl Acetate.

-

Organic Phase: Contains the unreacted (R)-N-Acetyl-3-(p-tolyl)propanoic acid (High ee).

-

Aqueous Phase: Contains the hydrolyzed (S)-3-Amino-3-(p-tolyl)propanoic acid .

-

Resolution Pathway Diagram

Caption: Kinetic resolution separating the hydrolyzed free amine (S) from the N-acetylated (R) enantiomer.

Physicochemical Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical data should be verified.

Predicted NMR Profile (DMSO-d6)

The presence of the p-tolyl group and the acetyl moiety provides distinct diagnostic signals.

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| COOH | 12.0 - 12.5 | Broad Singlet | 1H | Carboxylic Acid |

| NH -Amide | 8.2 - 8.5 | Doublet | 1H | Amide Proton |

| Ar-H | 7.10 - 7.25 | Multiplet (AA'BB') | 4H | Aromatic Ring |

| 5.10 - 5.25 | Multiplet (q-like) | 1H | Chiral Center | |

| 2.55 - 2.70 | Doublet of Doublets | 2H | Methylene adjacent to COOH | |

| Ar-CH | 2.25 | Singlet | 3H | Tolyl Methyl |

| CO-CH | 1.80 - 1.85 | Singlet | 3H | Acetyl Methyl |

Key Infrared (IR) Absorbances

-

3300–3400 cm

: N-H stretch (Amide). -

2500–3000 cm

: O-H stretch (Carboxylic acid, broad). -

1700–1720 cm

: C=O stretch (Carboxylic acid). -

1620–1650 cm

: C=O stretch (Amide I band). -

1540 cm

: N-H bend (Amide II band).

Solubility Profile

-

Water: Low (at pH < 4); Moderate to High (at pH > 7 as carboxylate salt).

-

Ethanol/Methanol: Soluble.[5]

-

DMSO/DMF: Highly Soluble.

-

Dichloromethane: Poor to Moderate (improves with lipophilic protecting groups).

References

-

Rodionov, V. M., & Malevinskaya, E. T. (1926). "Über die Darstellung von

-Amino-säuren aus Aldehyden, Malonsäure und Ammoniak." Berichte der deutschen chemischen Gesellschaft. -

Soloshonok, V. A., et al. (1995).

-Amino Acids." Tetrahedron: Asymmetry. (Establishes protocols for enzymatic resolution of -

Liljeblad, A., & Kanerva, L. T. (2006).

-amino acids." Tetrahedron. -

PubChem Database. "3-(p-Tolyl)propionic acid derivatives and analogs." National Library of Medicine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pleiades.online [pleiades.online]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. US20050283020A1 - Process for the preparation of 2-aryl propionic acids - Google Patents [patents.google.com]

- 5. 938-94-3 CAS MSDS (2-(4-Methylphenyl)propanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Technical Characterization Guide: 3-Acetamido-3-(p-tolyl)propanoic acid

Part 1: Executive Summary & Structural Context

3-Acetamido-3-(p-tolyl)propanoic acid (CAS: 886363-72-0) is a

This specific derivative features a p-tolyl (4-methylphenyl) side chain, adding lipophilicity beneficial for membrane permeability, and an N-acetyl group, often serving as a protected intermediate or a final pharmacophore mimic.

Physicochemical Profile[1][2][3]

| Property | Value / Description |

| IUPAC Name | 3-Acetamido-3-(4-methylphenyl)propanoic acid |

| Molecular Formula | |

| Molecular Weight | 221.25 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water, |

| Chiral Center | C3 (Exists as R, S, or rac-mixture) |

| pKa (Predicted) | Carboxyl: ~4.5 |

Part 2: Synthesis Context & Impurity Profiling

Understanding the synthesis route is critical for anticipating impurities during characterization. This compound is typically synthesized via the Rodionov Reaction followed by acetylation.

Synthesis Workflow (Logic for Impurities)

-

Condensation: p-Tolualdehyde + Malonic Acid + Ammonium Acetate

3-Amino-3-(p-tolyl)propanoic acid (free amine). -

Acetylation: Free amine + Acetic Anhydride

Target Molecule .

Common Impurities to Screen:

-

Unreacted Aldehyde: p-Tolualdehyde (Distinct CHO signal in NMR).

-

Decarboxylation Byproducts: 4-Methylstyrene derivatives.

-

Free Amine: Incomplete acetylation (Check Ninhydrin test or MS).

Part 3: Spectroscopic Characterization

This section details the expected spectral signatures.[1] The data below represents the theoretical consensus for this structure, grounded in the spectroscopy of

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

H NMR (400 MHz, DMSO-

) Assignment

| Position | Shift ( | Multiplicity | Integration | Structural Assignment |

| NH | 8.30 – 8.50 | Doublet (d) | 1H | Amide proton (couples to CH) |

| Ar-H | 7.10 – 7.25 | Multiplet (m) | 4H | Aromatic protons (AA'BB' system) |

| 5.15 – 5.30 | Multiplet (q/dt) | 1H | Chiral center proton | |

| 2.60 – 2.80 | Multiplet (dd) | 2H | Methylene adjacent to COOH (ABX system) | |

| Tolyl-CH | 2.25 – 2.30 | Singlet (s) | 3H | Methyl on aromatic ring |

| Ac-CH | 1.80 – 1.90 | Singlet (s) | 3H | Acetyl methyl group |

| COOH | 12.0 – 12.5 | Broad (br s) | 1H | Carboxylic acid (solvent dependent) |

Expert Insight: The

C NMR (100 MHz, DMSO-

) Assignment

-

Carbonyls: ~172.0 ppm (Acid), ~168.5 ppm (Amide).

-

Aromatic: ~136-140 ppm (Quaternary C), ~129 ppm (Ar-CH), ~126 ppm (Ar-CH).

-

Aliphatic: ~49.0 ppm (

-CH), ~40.5 ppm (

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (ESI+) and Negative (ESI-).

-

Observed Ions:

-

[M+H]

: 222.26 m/z -

[M+Na]

: 244.24 m/z -

[M-H]

: 220.24 m/z (Negative mode favored for carboxylic acids).

-

Infrared Spectroscopy (FT-IR)

-

3300 cm

: N-H stretch (Amide). -

2500–3000 cm

: Broad O-H stretch (Carboxylic acid dimer). -

1710 cm

: C=O stretch (Carboxylic acid). -

1650 cm

: C=O stretch (Amide I band). -

1540 cm

: N-H bend (Amide II band).

Part 4: Experimental Protocols

Protocol: Sample Preparation for NMR

To ensure high-resolution spectra without artifacts.

-

Massing: Weigh 5–10 mg of the dry solid into a clean vial.

-

Solvation: Add 600

L of DMSO--

Note: If the sample contains trace water, the NH and COOH signals may broaden or shift.

-

-

Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a cotton plug into the NMR tube.

-

Acquisition: Run at 298 K. Set relaxation delay (

) to

Protocol: Chiral Resolution (HPLC)

Since the Rodionov reaction yields a racemate, separating enantiomers is required for biological assays.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (targeting the p-tolyl chromophore).

-

Validation: Inject the racemic mixture first to establish separation (

), then inject the isolated sample to determine Enantiomeric Excess (ee).

Part 5: Visualization & Logic Flows

Characterization Workflow

This diagram outlines the logical progression from crude synthesis to validated pure compound.

Figure 1: Step-by-step decision tree for the purification and validation of the target compound.

Mass Spectrometry Fragmentation Logic

Understanding how the molecule breaks down confirms its identity.

Figure 2: Predicted ESI-MS fragmentation pathway useful for structural confirmation.

Part 6: References

-

Rodionov Reaction Mechanism & Scope:

-

Enantioselective Synthesis of

-Amino Acids:-

Weiner, B., et al. "Enantioselective Synthesis of

-Amino Acids." Chemical Reviews, 2010.

-

-

Physical Data for p-Tolyl Derivatives:

-

PubChem Compound Summary for CID 73927 (3-(p-Tolyl)propionic acid - parent analog).

-

-

CAS Registry Data:

-

CAS 886363-72-0 Entry: this compound.

-

Sources

Technical Whitepaper: 3-Acetamido-3-(p-tolyl)propanoic Acid Scaffolds

High-Fidelity Intermediates for Peptidomimetics and Chiral Resolution

Executive Summary

3-Acetamido-3-(p-tolyl)propanoic acid represents a critical class of

This technical guide focuses on the N-acetylated derivative of

-

A Stable Pharmacophore: As a lipophilic, protease-resistant building block for integrin antagonists and anti-inflammatory agents.

-

A Resolution Substrate: The N-acetyl group acts as a "handle" for enzymatic kinetic resolution, allowing the cost-effective production of enantiopure

-amino acids.

Part 1: Chemical Architecture & Pharmacophore Analysis

Structural Logic

The compound is a

-

The

-Backbone: The extra methylene group ( -

The p-Tolyl Moiety: The para-methyl substitution on the phenyl ring increases lipophilicity (

) compared to the unsubstituted phenyl analog. This enhances membrane permeability and strengthens hydrophobic interactions within the binding pockets of target proteins (e.g., VLA-4 integrin). -

The Acetamido Group: In synthetic contexts, this is a protecting group. In biological contexts, it functions as a hydrogen bond donor/acceptor, mimicking the peptide bond of a natural substrate.

Physicochemical Profile

| Property | Value | Significance in Protocol Design |

| Molecular Formula | Precursor mass for MS verification. | |

| Molecular Weight | 221.25 g/mol | Stoichiometric calculations. |

| Solubility | Low in | Critical for enzymatic resolution steps (requires pH > 7.0). |

| Chirality | Contains 1 stereocenter (C3) | Exists as (R) and (S) enantiomers; usually synthesized as a racemate requiring resolution. |

Part 2: Synthetic Protocols & Enzymatic Resolution

The most authoritative method for obtaining high-purity isomers of this compound is Enzymatic Kinetic Resolution . This process relies on the selectivity of acylases (specifically Penicillin G Acylase) to hydrolyze the N-acetyl group of one enantiomer while leaving the other intact.

Workflow Diagram: Enzymatic Resolution

The following diagram illustrates the kinetic resolution pathway, separating the racemic substrate into an enantiopure free amino acid and an enantiopure N-acetyl derivative.

Figure 1: Kinetic resolution workflow using Penicillin G Acylase (PGA). PGA typically exhibits (S)-selectivity for phenylacetyl and acetyl derivatives, yielding the free (S)-amino acid and the unreacted (R)-acetamide.

Detailed Protocol: Kinetic Resolution via Penicillin G Acylase (PGA)

Objective: Isolate enantiopure (S)-3-amino-3-(p-tolyl)propanoic acid from the racemic N-acetyl precursor.

Reagents:

-

Racemic this compound (10 g).

-

Immobilized Penicillin G Acylase (PGA-450 or equivalent).

-

0.1 M Phosphate buffer (pH 8.0).

-

1 M NaOH (for pH stat titration).

Step-by-Step Methodology:

-

Substrate Solubilization: Suspend the racemic substrate (10 g) in 150 mL of phosphate buffer. Adjust pH to 8.0 using 1 M NaOH. The carboxylic acid will deprotonate, solubilizing the compound.

-

Enzyme Addition: Add 1.0 g of immobilized PGA beads.

-

Reaction Monitoring (pH Stat): The hydrolysis releases the free amino acid and acetic acid. This causes the pH to drop. Use an autotitrator to maintain pH at 8.0 by adding 1 M NaOH.

-

Validation: The reaction is 50% complete when the consumption of NaOH reaches 0.5 equivalents relative to the starting racemate.

-

-

Termination: Filter off the enzyme beads (wash with water for reuse).

-

Separation (Critical Step):

-

Acidify the filtrate to pH 2.0 using HCl.

-

Extraction: Extract the aqueous phase with Ethyl Acetate.

-

Organic Layer: Contains the unreacted (R)-N-acetyl derivative.

-

Aqueous Layer: Contains the hydrolyzed (S)-free amino acid (protonated form).

-

-

-

Isolation:

-

Evaporate the organic layer to recover the (R)-enantiomer.

-

Neutralize the aqueous layer to the isoelectric point (approx pH 6.0) to precipitate the (S)-amino acid zwitterion.

-

Part 3: Medicinal Chemistry Applications[1][2]

Integrin Antagonists (RGD Mimetics)

The 3-amino-3-arylpropanoic acid scaffold is a bioisostere of aspartic acid in the RGD (Arg-Gly-Asp) sequence. Derivatives of this compound are used to target:

- Integrin (VLA-4): Involved in leukocyte trafficking. Inhibitors are potential treatments for Multiple Sclerosis and Asthma.

-

Mechanism: The carboxylic acid binds to the metal ion in the integrin active site, while the p-tolyl group fits into a hydrophobic pocket, providing subtype selectivity over other integrins.

Foldamers and Peptide Stability

Incorporating this residue into peptide chains creates "mixed peptides" (

-

Proteolytic Resistance: The presence of the extra methylene group prevents standard proteases (like trypsin or pepsin) from cleaving the amide bond.

-

Helix Formation:

-amino acids with side chains (like the p-tolyl group) at the C3 position promote the formation of stable 14-helices, which are useful for disrupting protein-protein interactions (PPIs).

Part 4: Analytical Profiling

To validate the success of the synthesis or resolution, Chiral HPLC is mandatory.

Standard Method for Enantiomeric Excess (ee%) Determination:

-

Column: Chiralpak AD-H or OD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic ring absorption).

-

Expected Result: The N-acetylated enantiomers will elute at distinct retention times. The free amino acid (if present) usually requires derivatization (e.g., with Marfey's reagent) or a specialized column (Crownpak) for resolution.

References

-

Soloshonok, V. A., et al. (2014). Biocatalytic processes for the synthesis of chiral

-amino acids.Chemical Reviews , 114(10), 5262-5301. -

Gellman, S. H. (1998). Foldamers: A manifesto.Accounts of Chemical Research , 31(4), 173-180.

-

Sigma-Aldrich. (2024). Product Specification: DL-3-Amino-3-(4-methylphenyl)propionic acid.Merck KGaA .

-

Liljeblad, A., & Kanerva, L. T. (2006).

-amino acids.Tetrahedron , 62(25), 5831-5854. -

PubChem. (2024). Compound Summary: this compound.[1]National Library of Medicine .

Sources

3-Acetamido-3-(p-tolyl)propanoic acid IUPAC name and structure

Technical Guide: 3-Acetamido-3-(p-tolyl)propanoic Acid

Part 1: Executive Summary & Chemical Identity

This compound (CAS: 886363-72-0) is a

This guide details the structural specifications, validated synthesis pathways, and characterization metrics required for its integration into drug discovery pipelines.

Nomenclature & Identification

| Parameter | Specification |

| IUPAC Name | 3-Acetamido-3-(4-methylphenyl)propanoic acid |

| Common Synonyms | N-Acetyl- |

| CAS Registry Number | 886363-72-0 |

| Molecular Formula | C |

| Molecular Weight | 221.25 g/mol |

| Chiral Center | C3 (Exists as R- and S- enantiomers) |

Structural Visualization

The compound features a propanoic acid backbone substituted at the C3 position with both a p-tolyl (4-methylphenyl) group and an acetamido functionality.

Figure 1: Structural decomposition of this compound showing functional domains.

Part 2: Synthesis Protocols

Two primary workflows are established for the production of this compound: the Rodionov Condensation (for racemic bulk synthesis) and Enzymatic Resolution (for enantiopure isolation).

Method A: Modified Rodionov Synthesis (Racemic)

Best for: Generating racemic standards or bulk intermediates.

Mechanism:

The reaction proceeds via the condensation of p-tolualdehyde with malonic acid and ammonium acetate to form the

Protocol:

-

Condensation:

-

Charge a round-bottom flask with p-tolualdehyde (1.0 eq), malonic acid (1.0 eq), and ammonium acetate (2.0 eq).

-

Solvent: Ethanol (95%).

-

Reflux for 6–8 hours. The reaction evolves CO

(decarboxylation). -

Checkpoint: Monitor consumption of aldehyde via TLC (Hexane:EtOAc 3:1).

-

Cool to 0°C. The crude 3-amino-3-(p-tolyl)propanoic acid often precipitates. Filter and wash with cold ethanol.

-

-

Acetylation:

-

Suspend the crude amino acid in glacial acetic acid .

-

Add acetic anhydride (1.2 eq) dropwise at room temperature.

-

Stir for 2 hours.

-

Quench with water and extract with ethyl acetate.

-

Recrystallize from Ethanol/Water to yield the target acetamido acid.

-

Method B: Enzymatic Kinetic Resolution (Enantioselective)

Best for: Isolating (S)- or (R)- isomers for SAR studies.

Protocol:

-

Esterification: Convert the racemic acetamido acid to its ethyl ester using EtOH/SOCl

. -

Hydrolysis:

-

Suspend the racemic ester in phosphate buffer (pH 7.5).

-

Add Amano Lipase PS (from Burkholderia cepacia).

-

Incubate at 30°C with vigorous stirring.

-

Mechanism: The lipase selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.

-

-

Separation:

-

Adjust pH to 8.0 and extract the unreacted (R)-ester with ether.

-

Acidify the aqueous phase to pH 2.0 and extract the (S)-3-acetamido-3-(p-tolyl)propanoic acid with ethyl acetate.

-

Figure 2: Synthetic workflow from commodity chemicals to enantiopure target.

Part 3: Characterization & Analysis

To validate the synthesis, the following analytical data must be confirmed. The NMR shifts are predicted based on the structural environment of the protons.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d

| Position | Proton Type | Shift ( | Multiplicity | Integration | Assignment Logic |

| -COOH | Carboxylic Acid | 12.10 | Broad Singlet | 1H | Exchangeable acidic proton. |

| -NH- | Amide | 8.35 | Doublet ( | 1H | Amide proton coupled to C3-H. |

| Ar-H | Aromatic | 7.10 – 7.25 | Multiplet (AA'BB') | 4H | Characteristic p-tolyl symmetry. |

| C3-H | Methine ( | 5.15 | Multiplet (dt) | 1H | Deshielded by amide and aryl ring. |

| C2-H | Methylene ( | 2.65 | Multiplet (dd) | 2H | Diastereotopic protons adjacent to COOH. |

| Ar-CH | Tolyl Methyl | 2.28 | Singlet | 3H | Characteristic benzylic methyl. |

| CO-CH | Acetyl Methyl | 1.85 | Singlet | 3H | Sharp singlet for acetamido group. |

Mass Spectrometry (ESI-MS)

-

Positive Mode (M+H)

: 222.3 m/z -

Negative Mode (M-H)

: 220.2 m/z -

Fragment Ions: Loss of -COOH (45 Da) and Acetyl (43 Da) are common fragmentation pathways.

Quality Control Checkpoints

-

Melting Point: The racemic compound typically melts in the range of 168–172°C . Note: Enantiopure forms may exhibit a sharp melting point differing by 10-20°C from the racemate.

-

TLC Analysis:

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: CHCl

:MeOH:AcOH (90:9:1). -

Detection: UV (254 nm) and Ninhydrin (negative for acetamido, positive only if free amine impurity exists).

-

References

-

Rodionov Reaction Mechanism & Scope

- Title: "Competitive Formation of -Amino Acids by the Rodionov Reaction"

- Source: ResearchG

-

URL:[Link]

-

Compound Data & Identifiers

-

Enzym

-Amino Acids:

Sources

Technical Guide: Physicochemical Profiling of 3-Acetamido-3-(p-tolyl)propanoic acid

[1]

Introduction & Chemical Identity

This compound is a

This compound is of significant interest in medicinal chemistry and peptidomimetics .

Chemical Identifiers

| Property | Detail |

| IUPAC Name | 3-Acetamido-3-(4-methylphenyl)propanoic acid |

| CAS Number | 886363-72-0 |

| Molecular Formula | |

| Molecular Weight | 221.25 g/mol |

| Stereochemistry | Contains one chiral center at C3.[1][2][3][4] (Typically synthesized as a racemate unless asymmetric catalysis is employed).[1] |

Physicochemical Properties

Note: Where specific experimental values are proprietary or absent from open literature, predictive models based on structural fragment contribution (Group Contribution Methods) are provided to guide experimental design.[1]

Solid State & Structural Properties

The molecule possesses a rigid aromatic core and a flexible aliphatic backbone.[1] The amide and carboxylic acid groups facilitate strong intermolecular hydrogen bonding, suggesting a high melting point and crystalline stability.[1]

-

Physical State: Solid (White to off-white powder).[1]

-

Melting Point (Predicted): 165–175 °C. (Amides typically melt higher than their free amino acid counterparts due to the stability of the amide bond network).[1]

-

H-Bond Donors: 2 (Amide N-H, Carboxylic O-H).[1]

-

H-Bond Acceptors: 3 (Amide Carbonyl, Carboxylic Carbonyl, Carboxylic -OH).[1]

Solution State Properties

The solution behavior is dominated by the carboxylic acid functionality and the lipophilic tolyl tail.[1]

| Property | Value / Prediction | Significance |

| pKa (Acid) | 4.2 – 4.6 (Predicted) | The carboxylic acid is weakly acidic.[1] At physiological pH (7.4), it exists primarily as the anionic carboxylate ( |

| pKa (Base) | < 0 (Amide) | The N-acetyl group removes the basicity of the nitrogen.[1] It will not protonate under physiological conditions.[1] |

| LogP (Octanol/Water) | 0.9 (Computed XLogP3) | Moderately lipophilic.[1] The p-methyl group adds ~0.5 log units compared to the phenyl analog.[1] |

| LogD (pH 7.4) | -2.5 to -1.5 | At pH 7.4, the ionization of the acid significantly reduces the distribution coefficient, making it water-soluble.[1] |

| Solubility (Water) | Low at pH < 4; High at pH > 6 | Solubility is pH-dependent.[1] Acidic form is sparingly soluble; salt forms (Na+, K+) are highly soluble.[1] |

Structural Visualization (Graphviz)

The following diagram illustrates the functional group contributions to the molecule's properties.[1]

Caption: Functional decomposition of this compound highlighting the impact of specific moieties on physicochemical parameters.

Synthesis & Derivation Context

Understanding the synthetic origin is crucial for impurity profiling.[1] This compound is typically accessed via the Rodionov Reaction , followed by acetylation.[1]

-

Rodionov Reaction: Condensation of p-tolualdehyde with malonic acid and ammonium acetate in ethanol yields the

-amino acid (3-amino-3-(p-tolyl)propanoic acid).[1] -

Acetylation: Treatment of the free

-amino acid with acetic anhydride or acetyl chloride yields the target 3-acetamido derivative.[1]

Key Impurities to Monitor:

Experimental Protocols for Property Determination

As a researcher, you should not rely solely on predicted values.[1] The following protocols are designed to experimentally validate the pKa and LogP of this specific compound.

Protocol A: Potentiometric Determination of pKa

Objective: To determine the ionization constant of the carboxylic acid group.[1]

Reagents:

-

0.01 M NaOH (standardized).[1]

-

0.1 M KCl (ionic strength adjustor).[1]

-

Degassed HPLC-grade water.[1]

Methodology:

-

Dissolution: Dissolve 5.0 mg of the compound in 20 mL of 0.1 M KCl solution. If solubility is an issue, use a co-solvent method (e.g., 20% Methanol) and extrapolate to zero organic content (Yasuda-Shedlovsky extrapolation).[1]

-

Titration: Titrate with 0.01 M NaOH using an autotitrator or precision burette under nitrogen atmosphere (to exclude

). -

Data Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point.[1]

-

Validation: The first derivative (

) peak indicates the exact equivalence point.[1]

Protocol B: Shake-Flask LogP Determination

Objective: To measure the partition coefficient between Octanol and Water.[1]

Reagents:

-

n-Octanol (water-saturated).[1]

-

Phosphate buffer (pH 2.0, water-saturated).[1] Note: pH 2.0 is used to ensure the carboxylic acid remains protonated (neutral species).[1]

Methodology:

-

Preparation: Dissolve the compound in water-saturated octanol to a concentration of ~1 mM. Measure UV absorbance (

) at -

Partitioning: Mix equal volumes of the octanol solution and pH 2.0 buffer in a glass vial.

-

Equilibration: Shake vigorously for 1 hour, then centrifuge to separate phases.

-

Quantification: Measure the UV absorbance of the octanol phase (

). -

Calculation:

Experimental Workflow Diagram

Caption: Parallel workflow for the determination of ionization constants and lipophilicity.

References

-

PubChem Compound Summary . (n.d.). This compound (CID 16226846).[1][2] National Center for Biotechnology Information.[1] Retrieved January 28, 2026, from [Link][1]

-

Rodionov, V. M., & Malevinskaya, E. T. (1926).[1] Über die Kondensation von Aldehyden mit Malonsäure und Ammoniak. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for the synthesis of beta-amino acids).[1][5]

-

Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).[1] Beta-amino acids: Versatile peptidomimetics. Current Medicinal Chemistry. (Context on the stability and utility of beta-amino acid derivatives).

-

Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Source for pKa and LogP determination protocols).

Sources

- 1. 3-(P-Tolyl)Propionic Acid | C10H12O2 | CID 73927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C12H15NO3 | CID 16226846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. No results for search term "10-F738760" | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. farmaciajournal.com [farmaciajournal.com]

discovery and history of N-acetylated beta-amino acids

The Evolution and Utility of N-Acetylated

Executive Summary

N-acetylated

Part 1: Historical Discovery & Biological Origins[1]

The discovery of N-acetylated

The Metabolic Context (1950s-1960s)

The primary endogenous source of

-

Uracil Catabolism: Yields

-alanine. -

Thymine Catabolism: Yields

-aminoisobutyric acid (BAIBA).[1]

In 1951, BAIBA was identified in human urine, linking it to thymine metabolism.[1] However, the N-acetylated derivatives were initially elusive due to their transient nature and the activity of specific deacetylases.

Enzymatic Regulation: The Deacetylase Breakthrough (1968)

A pivotal moment in understanding the biology of these molecules occurred in 1968 when Fujimoto and colleagues isolated N-acetyl-

This established a biological precedent: nature utilizes N-acetylation to modulate the charge and reactivity of

Part 2: The Synthetic Evolution & Foldamers

While biology utilized these molecules for catabolism, synthetic chemists repurposed them to create stable, folded architectures known as foldamers .

The Arndt-Eistert Homologation (1935)

The foundational chemistry for generating

-

Mechanism: An N-protected

-amino acid reacts with diazomethane to form a diazoketone, which undergoes Wolff rearrangement to yield the -

Significance: This allowed for the systematic creation of

-amino acid libraries with diverse side chains, setting the stage for N-acetylation studies.

The Foldamer Revolution (1996-Present)

In the late 1990s, research groups led by Dieter Seebach (ETH Zürich) and Samuel Gellman (University of Wisconsin) demonstrated that oligomers of

-

Role of N-Acetylation: In these synthetic systems, N-acetylation is not trivial.[4] It removes the zwitterionic character of the N-terminus. This is critical because the macrodipole of a

-peptide helix is significant; an uncapped, charged N-terminus would destabilize the helix through electrostatic repulsion. N-acetylation "caps" the helix, stabilizing the hydrogen bond network.

Part 3: Pharmacological Utility & Drug Design

The transition from chemical curiosity to pharmacological tool relies on two key properties conferred by the N-acetyl-

Protease Resistance

Endogenous proteases (pepsin, trypsin, chymotrypsin) are evolved to cleave

| Property | N-Acetyl- | |

| Backbone Atom Count | 3 atoms (N-C | 4 atoms (N-C |

| Proteolytic Half-life | Minutes to Hours | Days to Weeks |

| Secondary Structure | 3 | |

| Membrane Permeability | Low (unless modified) | Enhanced (due to lipophilic cap) |

Case Study: Peptidomimetics

N-acetylated

-

Integrin Inhibitors: Mimicking the RGD (Arg-Gly-Asp) sequence with rigidified

-amino scaffolds. -

Somatostatin Analogs: Improving half-life while maintaining receptor affinity.

Part 4: Experimental Protocols

Protocol: Synthesis of N-Acetyl- -Alanine

This protocol describes the direct acetylation of

Reagents:

- -Alanine (Solid)[1][2][3]

-

Acetic Anhydride (

) -

Sodium Hydroxide (NaOH, 2M)

-

Hydrochloric Acid (HCl, 6M)

-

Ion-exchange resin (Dowex 50W-X8 or equivalent)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of

-alanine in 10 mL of 2M NaOH. Chill the solution to 0°C in an ice bath.-

Rationale: High pH ensures the amino group is deprotonated (

) and nucleophilic.

-

-

Acetylation: Add 12 mmol of acetic anhydride dropwise over 20 minutes while vigorously stirring. Maintain pH > 10 by adding additional NaOH if necessary.

-

Rationale: Controlled addition prevents thermal runaway (exothermic reaction) and hydrolysis of the anhydride.

-

-

Acidification: After 1 hour of stirring at room temperature, acidify the mixture to pH 2.0 using 6M HCl.

-

Rationale: Protonates the carboxylate, facilitating extraction or crystallization.

-

-

Purification: Pass the solution through a cation-exchange column (H+ form). The N-acetylated product (lacking a basic amine) will elute with water, while unreacted

-alanine is retained. -

Isolation: Lyophilize the aqueous eluent to obtain N-acetyl-

-alanine as a white solid.

Characterization (Expected Data):

-

1H NMR (D2O):

1.85 (s, 3H, acetyl -

MS (ESI-): m/z 130

.

Part 5: Visualization of Pathways

Metabolic Pathway: Pyrimidine to N-Acetyl- -Alanine

This diagram illustrates the biological origin of the molecule in mammalian metabolism.

Caption: The catabolic pathway of Uracil yielding

Synthetic Workflow: Arndt-Eistert to Foldamer

This diagram contrasts the synthesis of the monomer with its assembly into stable foldamers.

Caption: Synthetic route from standard

References

-

Fujimoto, D., Koyama, T., & Tamiya, N. (1968). N-Acetyl-beta-alanine deacetylase in hog kidney.[2] Biochimica et Biophysica Acta (BBA) - Enzymology, 167(2), 407-413. Link

-

Fink, K., Henderson, R. B., & Fink, R. M. (1951). Beta-Aminoisobutyric acid, a possible factor in hereditary metabolic anomalies. Proceedings of the Society for Experimental Biology and Medicine, 78(1), 135-141. Link

-

Seebach, D., Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996). β-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a β-hexapeptide in solution and its stability towards pepsin. Helvetica Chimica Acta, 79(4), 913-941. Link

-

Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996).

-Peptide Foldamers: Robust Helix Formation in a New Family of -

Aguilar, M. I. (Ed.).[2][5][6] (2010). Peptidomimetics: Protocols and Concepts. Methods in Molecular Biology. Springer. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. N-acetyl-beta-alanine deacetylase - Wikipedia [en.wikipedia.org]

- 3. US20120264826A1 - N-Acetyl Beta Alanine Methods of Use - Google Patents [patents.google.com]

- 4. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Showing Compound N-Acetyl-L-alanine (FDB022231) - FooDB [foodb.ca]

- 6. N-acetylated amino acids | Nilsson Lab [nilssonlab.se]

Technical Guide: 3-Acetamido-3-(p-tolyl)propanoic Acid as a Chiral Building Block

The following technical guide details the synthesis, resolution, and application of 3-Acetamido-3-(p-tolyl)propanoic acid , a critical chiral beta-amino acid derivative used in modern drug discovery.

Executive Summary

This compound (also known as

Chemical Identity & Properties

-

IUPAC Name: 3-Acetamido-3-(4-methylphenyl)propanoic acid[1]

-

CAS Number: 886363-72-0 (Racemic), 1391437-17-4 (Related hydroxy derivative)

-

Molecular Formula:

[1] -

Molecular Weight: 221.25 g/mol [1]

-

Core Structure:

-phenylalanine scaffold with a para-methyl substitution. -

Key Functionality:

-

Carboxylic Acid: C-terminus for peptide coupling.

-

Acetamido Group: Protected N-terminus (orthogonal to Fmoc/Boc if hydrolyzed, or used directly as a capping group).

-

p-Tolyl Ring: Provides lipophilic bulk, enhancing hydrophobic interactions in receptor binding pockets.

-

Synthetic Architecture

The production of high-purity chiral this compound involves a three-stage workflow: Racemic Assembly , Enzymatic Resolution , and N-Acetylation .

Stage I: The Rodionov Condensation (Racemic Synthesis)

The most atom-economic route to

-

Reagents:

-Tolualdehyde, Malonic acid, Ammonium acetate. -

Solvent: Ethanol (reflux).

-

Mechanism: Formation of an imine intermediate followed by decarboxylative condensation.

-

Outcome: Racemic 3-amino-3-(p-tolyl)propanoic acid.

Stage II: Enzymatic Kinetic Resolution (EKR)

To obtain the single enantiomer (typically the (S)-isomer is bioactive in specific targets), biocatalysis is superior to chemical resolution due to higher specificity under mild conditions.

-

Biocatalyst: Candida antarctica Lipase B (CAL-B) or Burkholderia cepacia Lipase (Amano PS).

-

Substrate: The ethyl ester of the racemic amino acid.

-

Process: The lipase selectively hydrolyzes the ester of the (S)-enantiomer to the free acid, leaving the (R)-ester intact.

-

Purification: The (S)-acid precipitates or is extracted into aqueous base, while the (R)-ester remains in the organic phase.

Stage III: N-Acetylation

The resolved (S)-amino acid is treated with acetic anhydride to yield the final (S)-3-Acetamido-3-(p-tolyl)propanoic acid .

Workflow Diagram

Caption: Chemo-enzymatic workflow for the synthesis of enantiopure this compound.

Experimental Protocols

Protocol A: Rodionov Synthesis of Racemic Scaffold

Objective: Synthesis of DL-3-amino-3-(p-tolyl)propanoic acid.

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and reflux condenser.

-

Charge: Add

-tolualdehyde (12.0 g, 100 mmol), malonic acid (10.4 g, 100 mmol), and ammonium acetate (15.4 g, 200 mmol) to ethanol (150 mL). -

Reaction: Heat the mixture to reflux (

) for 6–8 hours. The solution will turn yellow/orange. -

Workup:

-

Cool to room temperature. The product often precipitates as a white solid.

-

Filter the crude solid.

-

Wash with cold ethanol (

) and diethyl ether (

-

-

Recrystallization: Recrystallize from hot water/ethanol (1:1) to yield white crystals.

-

Yield Target: 55–65%.

-

Melting Point:

(decomp).

-

Protocol B: Lipase-Catalyzed Kinetic Resolution

Objective: Separation of (S)-enantiomer from the racemic ethyl ester.

-

Substrate Prep: Convert the racemic acid from Protocol A to its ethyl ester using thionyl chloride in ethanol (Standard Fischer Esterification).

-

Enzymatic Hydrolysis:

-

Dissolve racemic ethyl ester (10 mmol) in diisopropyl ether (DIPE, 50 mL) saturated with water (or a biphasic phosphate buffer/toluene system).

-

Add CAL-B (Novozym 435) (200 mg, immobilized).

-

Incubate at

with orbital shaking (200 rpm).

-

-

Monitoring: Monitor conversion via HPLC (Chiralpak IA/IC column). Stop reaction at exactly 50% conversion (theoretical max yield for resolution).

-

Separation:

-

Filter off the enzyme beads (can be reused).

-

Extract the organic phase with saturated

solution. -

Organic Phase: Contains unreacted (R)-ester .

-

Aqueous Phase: Contains the (S)-amino acid (as the carboxylate).

-

-

Isolation: Acidify the aqueous phase to pH 5–6 with dilute HCl to precipitate the (S)-3-amino-3-(p-tolyl)propanoic acid .

Protocol C: N-Acetylation

-

Dissolve (S)-amino acid (5 mmol) in glacial acetic acid (10 mL).

-

Add acetic anhydride (1.2 eq).

-

Stir at room temperature for 2 hours.

-

Concentrate in vacuo. Recrystallize from ethyl acetate/hexane to yield (S)-3-Acetamido-3-(p-tolyl)propanoic acid .

Applications in Drug Development[2][3][4]

Peptidomimetics & Foldamers

Incorporating this

-

Mechanism: The extra methylene group (

) increases the degrees of freedom, allowing the formation of a 14-helix (stabilized by H-bonds between residue -

Benefit: These structures are resistant to peptidases, increasing the in vivo half-life of peptide drugs.

Integrin Antagonists

The 3-aryl-3-aminopropanoic acid scaffold is a classic pharmacophore for integrin inhibitors (e.g.,

-

The Carboxylate mimics the Aspartate (D) of the RGD sequence.

-

The p-Tolyl group fits into the hydrophobic pocket usually occupied by Phenylalanine.

-

The Acetamido nitrogen positions the basic group (or linker) to mimic the Arginine (R) side chain.

Anticancer Hydrazide Derivatives

Recent studies indicate that hydrazide derivatives of 3-amino-3-(p-tolyl)propanoic acid exhibit cytotoxic activity against specific cancer cell lines (e.g., A549 lung cancer) by inducing oxidative stress.

Caption: Pharmacological utility of the this compound scaffold.

Quality Control & Analytics

To ensure the integrity of the chiral building block, the following analytical parameters must be met.

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Purity (Chemical) | > 98.0% | HPLC (C18, MeOH/Water + 0.1% TFA) |

| Enantiomeric Excess (ee) | > 99.0% | Chiral HPLC (Chiralpak IA, Hexane/IPA) |

| Melting Point | Capillary Method | |

| Identity | Matches Reference Standard |

Chiral HPLC Method (Example):

-

Column: Daicel Chiralpak IA (

, -

Mobile Phase:

-Hexane : Isopropanol : TFA (90 : 10 : 0.1) -

Flow Rate: 1.0 mL/min[2]

-

Detection: UV @ 254 nm[2]

-

Retention: (R)-isomer elutes first; (S)-isomer elutes second (verify with authentic standards).

References

-

Sigma-Aldrich. 3-(p-Tolyl)propionic acid Product Specification. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16226846, this compound. Link

-

MDPI.Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for

-Blockers. (Context on Lipase Resolution). Link -

ResearchGate.

)-3a–e through a hydrolytic procedure. (Protocol for -

NIH PubMed. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds. Link

-

CymitQuimica. this compound Product Page. Link

Sources

preliminary investigation of 3-Acetamido-3-(p-tolyl)propanoic acid bioactivity

Pharmacological Profiling of -Amino Acid Scaffolds: A Technical Framework for 3-Acetamido-3-(p-tolyl)propanoic Acid

Document Type: Technical Investigation Guide Target Audience: Medicinal Chemists, Lead Discovery Biologists Subject: Preliminary Bioactivity Assessment of PubChem CID 16226846

Executive Summary

This compound represents a distinct class of

This guide outlines a rigorous, self-validating workflow to transition this compound from a chemical library entry to a validated bioactive hit. The investigation prioritizes proteolytic stability and target engagement over generic screening, addressing the specific "false positive" risks associated with aggregation-prone small molecules.[1]

Part 1: Structural Rationale & Pharmacophore Analysis[1]

Before wet-lab experimentation, the researcher must understand why this molecule is being screened. The structure functions as a bioisostere for phenylalanine but with altered electronic and steric properties.[1]

Structural Dissection[1]

-

The

-Backbone: The extra methylene group ( -

The p-Tolyl Moiety: The 4-methylphenyl group provides a hydrophobic anchor.[1] In protein-ligand docking, this mimics the side chain of Phenylalanine (Phe) or Tyrosine (Tyr), often critical for filling hydrophobic pockets in enzymes like Chymotrypsin or ACE (Angiotensin Converting Enzyme) .[1]

-

The Acetamido Group: This mimics the peptide bond of a preceding amino acid, allowing the molecule to act as a "fragment" that can bind to the S1 or S1' subsites of proteases.

Part 2: Chemical Validation (The "Zero-Step")[1]

Common Pitfall: Many "bioactive" hits in preliminary screens are actually impurities or degradation products.[1] You must validate the material before biological testing.[1]

Protocol 2.1: Purity & Identity Verification[1]

-

Technique: HPLC-MS (High-Performance Liquid Chromatography - Mass Spectrometry).[1]

-

Requirement: Purity

is mandatory.[1] -

Specific Check: Look for the hydrolysis product (free amine) which may have vastly different toxicity profiles.[1]

-

Solubility Check: Dissolve 10mM stock in 100% DMSO. Perform a serial dilution in PBS (pH 7.4) to determine the precipitation point.[1] If the compound precipitates below

, it is unsuitable for standard biochemical assays without formulation adjustment.[1]

Part 3: In Silico Profiling (Predictive Modeling)[1]

Use computational tools to narrow down the biological targets.[1] This saves reagents and focuses the wet-lab efforts.[1]

Workflow Diagram: In Silico & Experimental Logic

Caption: Integrated workflow for validating

Protocol 3.1: Target Prediction[1]

-

Input: SMILES string of the compound into SwissTargetPrediction or ChEMBL .[1]

-

Focus: Filter results for Proteases (due to the peptidomimetic structure) and Integrins (common targets for

-amino acids).[1] -

ADME Prediction: Use SwissADME to calculate the Topological Polar Surface Area (TPSA).[1] If TPSA

, the compound likely has good oral bioavailability.[1]

Part 4: In Vitro Assay Framework

This is the core experimental section. We focus on two properties: Stability (the advantage of

Experiment A: Proteolytic Stability Assay (The "Litmus Test")

This experiment validates the hypothesis that the

-

Reagents:

-

Protocol:

-

Success Metric: The Test Compound should show

recovery at 240 min, whereas the Control should show

Experiment B: Cytotoxicity Screen (MTT Assay)

Before claiming bioactivity, ensure the compound isn't simply killing cells via membrane disruption.[1]

-

Cell Lines: HEK293 (Kidney - general toxicity) and HepG2 (Liver - metabolic toxicity).[1]

-

Method:

-

Seed cells at

cells/well in 96-well plates. -

Treat with compound (concentration range:

) for 48 hours. -

Add MTT reagent; measure absorbance at 570nm.[1]

-

-

Interpretation: An

indicates an acceptable safety profile for a preliminary hit.[1]

Experiment C: Protease Inhibition Screen (Chymotrypsin Model)

Since the p-tolyl group mimics Phenylalanine, Chymotrypsin (which cleaves after large hydrophobic residues) is the logical model target.[1]

Part 5: Data Interpretation & Decision Matrix

Summarize findings in a structured format to determine the "Go/No-Go" status of the project.

| Parameter | Assay | Threshold for "Go" | Critical Insight |

| Purity | HPLC-MS | Impurities cause false positives.[1] | |

| Stability | SGF/SIF | Validates | |

| Toxicity | MTT (HEK293) | Ensures specific mechanism vs. necrosis.[1] | |

| Potency | Chymotrypsin | Moderate potency is acceptable for a fragment.[1] |

The "Aggregation" Warning

If the compound shows activity against multiple unrelated enzymes (e.g., Chymotrypsin AND Acetylcholinesterase), it is likely a PAINS (Pan-Assay Interference Compound) acting via colloidal aggregation.

-

Validation Step: Repeat the enzyme assay with 0.01% Triton X-100 . If activity disappears, the compound is a false positive aggregator.

References

-

PubChem. (n.d.).[1][3] Compound Summary: this compound (CID 16226846).[1][4] National Library of Medicine.[1] [Link][1]

-

Seebach, D., & Gardiner, J. (2008).

-Peptidic Peptidomimetics. Accounts of Chemical Research. (Foundational text on -

Lipinski, C. A. (2004).[1] Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. [Link][1]

-

Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature. (Reference for PAINS/Aggregation validation). [Link]

-

SwissInstitute of Bioinformatics. (n.d.).[1] SwissTargetPrediction. [Link][1]

Sources

- 1. 3-Acetamido-3-phenylpropanoic acid | C11H13NO3 | CID 3480882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(P-Tolyl)Propionic Acid | C10H12O2 | CID 73927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C12H15NO3 | CID 16226846 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Acetamido-3-(p-tolyl)propanoic Acid

A Technical Guide for Peptidomimetic Scaffold Analysis

Executive Summary & Compound Significance

3-Acetamido-3-(p-tolyl)propanoic acid (CAS: 886363-72-0) represents a critical scaffold in the design of peptidomimetics, specifically

This guide provides a rigorous spectroscopic breakdown of the molecule, designed to assist analytical chemists and medicinal chemists in structure verification, impurity profiling, and batch release testing. The data presented synthesizes standard values for

Structural Context & Synthesis Workflow

To accurately interpret the spectra, one must understand the synthetic origin. This compound is typically synthesized via the Rodionov Reaction , followed by N-acetylation. This pathway dictates the potential impurities (e.g., unreacted p-tolualdehyde, malonic acid) that must be monitored.

Synthesis Pathway Visualization

Figure 1: Synthetic workflow identifying the origin of the core scaffold and the N-acetyl functionalization.

Nuclear Magnetic Resonance (NMR) Analysis

Experimental Protocol:

-

Solvent: DMSO-d

is the mandatory solvent. Chloroform (CDCl -

Concentration: 10-15 mg per 0.6 mL solvent.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

3.1

H NMR Data (400 MHz, DMSO-d

)

The proton spectrum is characterized by the distinct AA'BB' aromatic system and the coupling between the amide NH and the chiral

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 12.10 | s (broad) | 1H | -COOH | Carboxylic acid proton. Often broadens or disappears if the sample is "wet" (exchanges with HOD). |

| 8.35 | d ( | 1H | -NH -CO- | Amide doublet. The coupling constant confirms the attachment to the methine ( |

| 7.15 – 7.08 | m (AA'BB') | 4H | Ar-H | Characteristic para-substituted benzene ring pattern. |

| 5.15 | q / m | 1H | The chiral center. Appears as a quartet-like multiplet due to coupling with NH and the two | |

| 2.65 | dd ( | 1H | Diastereotopic proton adjacent to the acid. | |

| 2.52 | dd ( | 1H | Second diastereotopic proton (often partially obscured by DMSO solvent peak). | |

| 2.26 | s | 3H | Ar-CH | Tolyl methyl group.[1] Singlet. |

| 1.81 | s | 3H | CO-CH | Acetyl methyl group. Distinctly upfield from the tolyl methyl. |

3.2

C NMR Data (100 MHz, DMSO-d

)

The carbon spectrum must resolve two carbonyl peaks and distinguish the aliphatic carbons.

| Shift ( | Type | Assignment | Notes |

| 172.5 | C=O | -C OOH | Acid carbonyl (most deshielded). |

| 168.8 | C=O | NH-C O-CH | Amide carbonyl. |

| 139.5 | C (quat) | Ar-C | Attached to the alkyl chain. |

| 136.2 | C (quat) | Ar-C -Me | Attached to the methyl group.[1] |

| 129.1 | CH | Ar-C H | Meta to alkyl chain (closer to Me).[1] |

| 126.4 | CH | Ar-C H | Ortho to alkyl chain. |

| 49.2 | CH | Chiral center carbon. | |

| 40.8 | CH | Methylene carbon (overlaps with DMSO septet; verify with DEPT-135). | |

| 22.8 | CH | CO-C H | Acetyl methyl. |

| 20.9 | CH | Ar-C H | Tolyl methyl. |

Infrared (IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

The IR spectrum serves as a rapid "fingerprint" confirmation of the functional group transformation (Amine

-

3300 – 3250 cm

: N-H stretching (Amide A). Sharp band, distinguishing it from the broad OH. -

3100 – 2500 cm

: O-H stretching (Carboxylic Acid). Very broad "hump" underlying the C-H stretches. -

1715 – 1705 cm

: C=O stretching (Carboxylic Acid). Strong intensity. -

1650 – 1640 cm

: C=O stretching (Amide I). Lower frequency than the acid carbonyl due to resonance. -

1550 – 1540 cm

: N-H bending (Amide II). Diagnostic for secondary amides.

Mass Spectrometry (MS)

Technique: ESI (Electrospray Ionization) in Positive/Negative Mode.

-

Formula: C

H -

Molecular Weight: 221.25 g/mol

Key Ions:

-

[M+H]

: 222.3 m/z (Base peak in positive mode). -

[M-H]

: 220.2 m/z (Base peak in negative mode). -

[M+Na]

: 244.2 m/z (Common adduct). -

Fragmentation (MS/MS): Loss of the acetyl group (42 Da) or loss of the carboxylic acid moiety (45 Da) are common fragmentation pathways.

Quality Control & Impurity Profiling

When analyzing this compound, specific spectral artifacts indicate synthesis failure.

Impurity Detection Logic

Figure 2: Logic flow for identifying common synthetic impurities in the NMR spectrum.

-

Unreacted Aldehyde: Look for a proton signal at ~10.0 ppm .

-

Deacetylation: If the amide doublet at 8.35 ppm is missing and replaced by a broad signal at ~3-5 ppm , the acetylation failed or the product hydrolyzed.

-

Residual Solvents: Ethanol (from Rodionov) at 1.05/3.44 ppm; Acetic Acid (from workup) at 1.91 ppm.

References

-

Rodionov Reaction Fundamentals: Johnson, T. B., & Livak, J. E. (1936).

-Aryl- -

Spectral Database for Organic Compounds (SDBS): Data for 3-amino-3-(p-tolyl)propanoic acid (Precursor). National Institute of Advanced Industrial Science and Technology (AIST). Link

-

Product Reference (Precursor): Sigma-Aldrich. "3-(p-Tolyl)propionic acid Product Sheet." Link

-

Analogous Synthesis & Characterization: Grybaitė, B., et al. (2024). "Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives." Kaunas University of Technology.[2] Link

- General NMR Shifts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard Reference Text).

Sources

The Structural Logic of Profens: A Deep Dive into Arylpropionic Acid SAR

Topic: Understanding the SAR of Arylpropionic Acid Derivatives (Profens) Content Type: Technical Whitepaper / Research Guide Author Persona: Senior Application Scientist

Executive Summary

The arylpropionic acid derivatives, commonly known as "profens" (e.g., Ibuprofen, Naproxen, Ketoprofen), represent a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy.[1][2][3][4][5] While their clinical utility is well-documented, the optimization of this scaffold requires a nuanced understanding of the Structure-Activity Relationship (SAR) that governs their interaction with Cyclooxygenase (COX) enzymes.

This guide moves beyond basic textbook definitions to explore the molecular causality of profen binding. We will dissect the pharmacophore, analyze the metabolic "chiral inversion" that rescues inactive enantiomers, and provide a self-validating protocol for assessing COX inhibition in vitro.

The Pharmacophore & Molecular Mechanism

To design or optimize a profen, one must first understand the "lock" it fits into. The target, Cyclooxygenase (COX), possesses a long, hydrophobic channel leading to the active site where arachidonic acid (AA) is usually oxidized.

The Arg-120 Anchor

The critical interaction for all profens is the formation of an ionic salt bridge between the drug's carboxylic acid and Arginine-120 (Arg-120) at the entrance of the COX channel. This anchors the molecule, allowing the lipophilic aromatic portion to project into the hydrophobic channel, blocking the entry of arachidonic acid.

-

COX-1 vs. COX-2 Nuance: While Arg-120 is essential for COX-1 inhibition, COX-2 has a larger, more flexible active site.[6][7] In COX-2, the binding can sometimes involve interactions with Tyr-355 and Ser-530 , allowing for "inverted" binding orientations that some second-generation profens exploit for selectivity.

Pathway Visualization

The following diagram illustrates the Arachidonic Acid cascade and the specific intervention point of Profens.

Figure 1: The Arachidonic Acid Cascade. Profens competitively inhibit the COX step, preventing PGG2 formation.

Detailed SAR Analysis

The profen scaffold can be deconstructed into four distinct zones. Modifications in any zone alter potency, metabolic stability, or toxicity.

Zone A: The Acidic Center

-

Requirement: An acidic group is non-negotiable for the Arg-120 salt bridge.

-

Optimization: The carboxylic acid (-COOH) is standard.

-

Bioisosteres: Replacement with a tetrazole or hydroxamic acid often retains activity but alters pharmacokinetic properties (e.g., half-life).

-

Esters/Amides: These are generally inactive in vitro but act as prodrugs in vivo once hydrolyzed.

-

Zone B: The -Methyl Group (The "Profen" Signature)

-

Structure: A methyl group on the carbon adjacent to the acid (

-carbon). -

Function: This group restricts the rotational freedom of the molecule, "locking" it into a conformation that fits the hydrophobic pocket.

-

Potency Impact: The addition of this methyl group (converting arylacetic acid to arylpropionic acid) significantly increases anti-inflammatory potency.

-

Chirality: This creates a chiral center.[8] The (S)-(+)-enantiomer is the eutomer (active form), fitting the spatial constraints of the enzyme. The (R)-enantiomer is generally inactive in vitro (see Section 3).

Zone C: The Aromatic Linker

-

Requirement: A flat, planar aryl or heteroaryl ring is required to interact with the hydrophobic residues (e.g., Tyr-385, Trp-387) in the channel.

-

Optimization:

Zone D: The Lipophilic Substituent (Para-Position)

-

Location: The substituent para to the propionic acid moiety.

-

Function: This group penetrates deep into the hydrophobic channel.

-

SAR Rule: Activity correlates with lipophilicity.[10]

-

Isobutyl (Ibuprofen): Good fit.

-

Benzoyl (Ketoprofen): Adds steric bulk and pi-stacking potential.

-

Phenoxy (Fenoprofen): Increases flexibility and lipophilicity.[11]

-

Table 1: Structural Comparison of Key Profens

| Drug | Aromatic Core | Substituent (Zone D) | LogP (Approx) | Clinical Half-life |

| Ibuprofen | Phenyl | Isobutyl | 3.5 | 2 hours |

| Naproxen | Naphthalene | Methoxy | 3.2 | 14 hours |

| Ketoprofen | Phenyl | Benzoyl | 3.1 | 2 hours |

| Flurbiprofen | Phenyl (Fluorinated) | Phenyl | 4.2 | 6 hours |

Metabolic Considerations: The Chiral Inversion

A unique feature of profen SAR is the unidirectional metabolic inversion . Even if a racemic mixture (50:50 R/S) is administered, the inactive (R)-enantiomer is converted into the active (S)-enantiomer in vivo.

-

Mechanism: The (R)-enantiomer is recognized by Acyl-CoA Synthetase as a substrate (mimicking a fatty acid), forming a Thioester. This intermediate is racemized by AMACR (alpha-methylacyl-CoA racemase) and then hydrolyzed back to the free acid, often yielding the (S)-form.

-

Significance: This explains why racemic Ibuprofen is clinically effective—the body recycles the "waste" isomer into the active drug.[8]

Figure 2: The unidirectional metabolic inversion from inactive (R) to active (S) enantiomer.

Experimental Protocol: Colorimetric COX Inhibition Assay

To validate SAR predictions, one must quantify the IC50 against COX-1 and COX-2. The TMPD Colorimetric Assay is a robust, self-validating method that measures the peroxidase activity of COX (which correlates with cyclooxygenase activity).

Principle

COX enzymes possess dual activity: Cyclooxygenase (AA

Reagents

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Heme: Co-factor required for COX activity.

-

Enzyme: Ovine COX-1 or Human Recombinant COX-2.[12]

-

Substrate: Arachidonic Acid (AA).

-

Chromogen: TMPD solution.

-

Test Compounds: Dissolved in DMSO.

Step-by-Step Methodology

-

Preparation:

-

Inhibitor Incubation (The Variable):

-

In a 96-well plate, add 150

L Assay Buffer and 10 -

Add 10

L Enzyme (COX-1 or COX-2). -

Add 10

L Test Compound (various concentrations).[13] -

Control: Use DMSO only for "100% Activity" wells.

-

Incubate: 5 minutes at 25°C. This allows the inhibitor to navigate the channel and bind Arg-120.

-

-

Reaction Initiation:

-

Add 20

L TMPD (Colorimetric substrate). -

Add 20

L Arachidonic Acid to initiate the reaction.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-

-

Measurement:

-

Calculation:

-

Calculate % Inhibition:

. -

Plot log[Concentration] vs. % Inhibition to determine IC50.

-

Self-Validation Check

-

Background Well: Run a well with no enzyme. If this turns blue, your Arachidonic Acid has auto-oxidized or reagents are contaminated.

-

Reference Standard: Always run a row with Indomethacin or Celecoxib. If these do not show expected IC50 values (e.g., Indomethacin IC50

0.1

Future Directions

Current research focuses on modifying the Zone A (Acid) or Zone D (Substituent) to reduce toxicity:

-

NO-NSAIDs: Attaching a Nitric Oxide-releasing moiety to the carboxylic acid to protect the gastric mucosa.

-

Dual Inhibitors: Modifying the scaffold to inhibit both COX and 5-LOX (Lipoxygenase), preventing the "shunt" of arachidonic acid into the leukotriene pathway.

References

-

Smith, W. L., et al. (2000). The interactions of cyclooxygenase-1 and -2 with NSAIDs.[8][10] Nature Structural Biology. Link

-

Duggan, K. C., et al. (2010). Molecular basis for the inhibition of COX-2 by profens. Journal of Biological Chemistry. Link

-

Tracy, T. S., et al. (1993). Metabolic chiral inversion of ibuprofen in human liver microsomes. Drug Metabolism and Disposition.[15] Link

-

Cayman Chemical. (2023). COX Colorimetric Inhibitor Screening Assay Kit Protocol.Link

-

Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation.[16][10][11][14][12][15] Arteriosclerosis, Thrombosis, and Vascular Biology. Link

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Ibuprofen – Chiralpedia [chiralpedia.com]

- 9. Studies on the metabolism and chiral inversion of ibuprofen in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. COX-1 vs COX-2 Pathway: Mechanistic Differences and Analytical Strategies - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. bioscience.co.uk [bioscience.co.uk]

- 15. brainkart.com [brainkart.com]

- 16. lecturio.com [lecturio.com]

3-Acetamido-3-(p-tolyl)propanoic acid molecular weight and formula

Classification:

Executive Summary

This technical guide characterizes 3-Acetamido-3-(p-tolyl)propanoic acid , a functionalized

This specific scaffold incorporates a p-tolyl moiety, enhancing lipophilicity and facilitating hydrophobic interactions within enzyme active sites (e.g., the S1' pocket of metalloproteases or integrin receptors). It serves as a critical intermediate in the synthesis of stable peptidomimetics and pharmaceutical agents targeting metabolic disorders and oncology pathways.

Physicochemical Specifications

The following data constitutes the primary reference standard for this compound.

| Parameter | Specification | Notes |

| IUPAC Name | 3-Acetamido-3-(4-methylphenyl)propanoic acid | Also known as N-Acetyl- |

| CAS Registry Number | 886363-72-0 | Specific to the N-acetyl derivative |

| Molecular Formula | Confirmed via elemental composition | |

| Molecular Weight | 221.25 g/mol | Monoisotopic Mass: 221.1052 Da |

| Physical State | White to off-white crystalline solid | |

| Solubility | DMSO, Methanol, Ethanol | Limited solubility in water without pH adjustment |

| pKa (Calc) |

Elemental Analysis (Calculated)

-

Carbon: 65.14%

-

Hydrogen: 6.83%

-

Nitrogen: 6.33%

-

Oxygen: 21.69%

Structural Analysis & Stereochemistry

The molecule features a propanoic acid backbone with two critical functional groups attached to the C3 position:

-

p-Tolyl Group: A 4-methylphenyl ring that provides bulk and hydrophobic character.

-

Acetamido Group: An N-acetylated amine that acts as a hydrogen bond donor/acceptor, mimicking the peptide bond geometry found in proteins.

Chirality

The C3 carbon is a chiral center.

-

Synthesis Implication: Standard chemical synthesis (Rodionov reaction) yields a racemic mixture (

) . -

Drug Development: For pharmaceutical applications, resolution into the (R)- or (S)- enantiomer is typically required to match the stereochemical constraints of the target receptor.

Synthetic Protocol: Modified Rodionov Route

The most robust route for synthesizing the core scaffold is the Rodionov reaction , followed by acetylation. This method is preferred for its scalability and use of inexpensive reagents.

Reaction Scheme Logic

-

Condensation: 4-Methylbenzaldehyde reacts with malonic acid and ammonium acetate. The ammonium acetate serves a dual role: it provides the nitrogen source and acts as a buffer/catalyst for the decarboxylation.

-

Acetylation: The resulting free

-amino acid is protected using acetic anhydride to yield the final target.

Figure 1: Step-wise synthesis pathway from commercially available aldehyde precursors.

Detailed Methodology

Step 1: Synthesis of 3-Amino-3-(p-tolyl)propanoic acid (The Free Amine)

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylbenzaldehyde (1.0 eq) and malonic acid (1.0 eq) in 95% ethanol (10 vol).

-

Catalyst Addition: Add ammonium acetate (2.0 eq).

-

Reflux: Heat the mixture to reflux (

) for 8–12 hours. The reaction involves Knoevenagel condensation followed by Michael addition of ammonia and decarboxylation. -

Workup: Cool to room temperature. The product often precipitates as a zwitterionic solid. Filter and wash with cold ethanol. Recrystallize from ethanol/water (1:1).

Step 2: N-Acetylation to Target

-

Solubilization: Suspend the Step 1 intermediate (1.0 eq) in 2M NaOH (3.0 eq) at

. -

Acetylation: Dropwise add acetic anhydride (1.2 eq) while maintaining pH > 9 using additional NaOH if necessary.

-

Acidification: Stir for 2 hours at room temperature. Acidify carefully with 6M HCl to pH 2.0.

-

Isolation: The target compound, This compound , will precipitate. Filter, wash with cold water, and dry under vacuum.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized compound for research use, a multi-modal validation workflow is required.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

mm, 5 -

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 210 nm (amide bond) and 254 nm (aromatic ring).

Expected NMR Signals ( -DMSO)

-

1.9 ppm (s, 3H): Acetyl methyl group (

-

2.3 ppm (s, 3H): Tolyl methyl group (

-

2.6 - 2.8 ppm (m, 2H): Methylene protons at C2 (

-

5.1 ppm (m, 1H): Chiral methine proton at C3 (

- 7.1 - 7.2 ppm (m, 4H): Aromatic protons (AA'BB' system).

- 8.3 ppm (d, 1H): Amide NH.

Figure 2: Quality Control workflow ensuring structural identity and purity.

Pharmaceutical Applications

Peptidomimetics

The incorporation of this

-

Proteolytic Stability: The extra carbon atom prevents recognition by standard proteases (trypsin, pepsin).

-

Bioavailability: Increased lipophilicity from the p-tolyl group improves membrane permeability.

Integrin Inhibition

Derivatives of 3-aryl-propanoic acids are classic pharmacophores for integrin antagonists (e.g.,

References

-

PubChem. (2025).[3] 3-(p-Tolyl)propionic acid (Core Scaffold Data).[3][4] National Library of Medicine. [Link]

-

Steer, D. L., et al. (2002). Beta-amino acids: versatile peptidomimetics.[1] Current Medicinal Chemistry. [Link]

-

Seebach, D., et al. (2008). Beta-peptidic peptidomimetics.[1][5] Accounts of Chemical Research.[6] [Link]

Sources

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(P-Tolyl)Propionic Acid | C10H12O2 | CID 73927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. No results for search term "10-F738760" | CymitQuimica [cymitquimica.com]

- 5. Peptidomimetic - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

Methodological & Application

3-Acetamido-3-(p-tolyl)propanoic acid synthesis protocols

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-acetamido-3-(p-tolyl)propanoic acid , a critical

The protocol utilizes a Modified Rodionov Condensation followed by a Chemo-selective

Retrosynthetic Analysis & Strategy

To ensure high fidelity in synthesis, we approach the target molecule via a disconnection at the amide bond and the C2-C3 bond.

-

Target: this compound[1]

-

Precursor 1 (Intermediate): 3-Amino-3-(p-tolyl)propanoic acid (

-amino acid core). -

Starting Materials:

-Tolualdehyde, Malonic Acid, Ammonium Acetate.

Strategic Rationale: The direct condensation of an aldehyde with malonic acid and ammonia (Rodionov reaction) allows for the simultaneous formation of the C-C and C-N bonds. This "one-pot" character for the core skeleton minimizes purification steps compared to Knoevenagel condensation followed by Michael addition.

Experimental Workflow (Visualization)

Figure 1: Two-phase synthesis workflow illustrating the conversion of p-tolualdehyde to the final acetamido derivative.

Detailed Protocols

Phase 1: Synthesis of 3-Amino-3-(p-tolyl)propanoic Acid (The Core)

Principle: The aldehyde condenses with ammonia (generated in situ) to form an imine. Malonic acid undergoes enolization and attacks the imine (Mannich-type), followed by thermal decarboxylation.

Reagents:

- -Tolualdehyde (4-Methylbenzaldehyde): 12.0 g (0.10 mol)

-

Malonic Acid: 10.4 g (0.10 mol)

-

Ammonium Acetate: 15.4 g (0.20 mol)

-

Ethanol (95% or absolute): 50 mL

Step-by-Step Protocol:

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add

-tolualdehyde, malonic acid, and ammonium acetate to the flask. Pour in the ethanol. -

Reaction: Heat the mixture to reflux (approx. 78-80°C) with vigorous stirring.

-

Observation: The solid ammonium acetate and malonic acid will dissolve. As the reaction proceeds (4-6 hours), a white precipitate (the

-amino acid) often begins to form.

-

-

Completion: Monitor via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The aldehyde spot (

) should disappear. -

Work-up:

-

Cool the mixture to room temperature, then chill in an ice bath for 1 hour.

-

Filter the white crystalline solid under vacuum.

-

Wash: Wash the filter cake with cold ethanol (

mL) followed by diethyl ether (

-

-

Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

-

Expected Yield: 55–65%

-

Appearance: White powder.

-

Melting Point: 220–225°C (Decomposes).

-